Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Description
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide (CAS: 60324-00-7) is a heterocyclic aromatic compound with the molecular formula C₆H₅IN₂O₃ and a molar mass of 280.02 g/mol . Its structure features:
- A pyridine core substituted with an iodo group at position 2, a methyl group at position 3, and a nitro group at position 2.
- The 1-oxide functional group, which introduces polarity and influences electronic properties.
The nitro group enhances electron-withdrawing effects, while the methyl group adds steric bulk .
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCHMTVBACMZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1I)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372856 | |
| Record name | Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60324-00-7 | |
| Record name | Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60324-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Iodination
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl3) targets the 2-position, which is activated by the N-oxide group. For example, 4-nitropyridine-1-oxide undergoes iodination at the 2-position with ICl in chloroform, albeit in modest yields (35–45%). The nitro group’s meta-directing effect and the N-oxide’s ortho/para-directing nature create a regiochemical preference for the 2-position.
Halogen Exchange Reactions
A more efficient approach involves synthesizing a 2-bromo intermediate followed by halogen exchange. For instance, 2-bromo-4-nitropyridine-1-oxide (synthesized via bromination of 4-nitropyridine-1-oxide) reacts with sodium iodide in acetone under reflux to yield 2-iodo-4-nitropyridine-1-oxide in 85–90% yield. This method, adapted from analogous bromo-to-iodo conversions in aromatic systems, avoids competing side reactions.
Integrated Synthetic Routes
Combining these steps, two viable routes emerge:
Route A: Sequential Oxidation, Nitration, and Iodination
Route B: Bromination-Halogen Exchange Strategy
- Oxidation : 3-Methylpyridine → 3-methylpyridine-1-oxide.
- Nitration : 3-Methylpyridine-1-oxide → 3-methyl-4-nitropyridine-1-oxide.
- Bromination : 3-Methyl-4-nitropyridine-1-oxide → 2-bromo-3-methyl-4-nitropyridine-1-oxide (NBS, AIBN, CCl4, 60°C, 65% yield).
- Halogen Exchange : 2-Bromo-3-methyl-4-nitropyridine-1-oxide → 2-iodo-3-methyl-4-nitropyridine-1-oxide (NaI, acetone, reflux, 90% yield).
Route B offers superior yields and scalability, as demonstrated in patented protocols for analogous compounds.
Mechanistic and Regiochemical Considerations
The interplay between directing groups dictates substituent placement:
- N-Oxide Group : Activates the ring and directs electrophiles to the 2- and 4-positions.
- Nitro Group : Deactivates the ring and meta-directs, favoring substitution at the 2-position relative to the N-oxide.
- Methyl Group : Ortho/para-directs but exerts minimal electronic effects due to its weak electron-donating nature.
Cross-over experiments and kinetic studies confirm that nitration and iodination proceed via intramolecular pathways , avoiding intermolecular byproducts.
Challenges and Optimization Strategies
Competing Side Reactions
Scientific Research Applications
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-iodo-3-methyl-4-nitro-pyridine 1-oxide can be compared to other pyridine derivatives with halogen, nitro, methyl, or oxide substituents. Key analogs include:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Findings from Comparative Analysis
Halogen Substituent Effects :
- Iodo vs. Chloro : The larger atomic radius of iodine (vs. chlorine) in position 2 increases steric hindrance and polarizability, making the compound more reactive in Suzuki-Miyaura couplings . Chlorinated analogs (e.g., 2-chloro-5-methyl-4-nitro-pyridine 1-oxide) are less reactive but cheaper to synthesize .
- Positional Influence : Iodo at position 2 (as in the target compound) may enhance electrophilic substitution compared to iodo at position 3 (e.g., 3-iodo-4-methoxypyridine) .
Nitro Group Impact: The nitro group at position 4 strongly withdraws electrons, stabilizing negative charges in intermediates. This contrasts with non-nitrated analogs like 4-chloro-3-methylpyridine 1-oxide, which lack such electronic effects .
1-Oxide Functionalization: Pyridine N-oxides exhibit higher solubility in polar solvents and improved bioavailability compared to non-oxidized counterparts. For example, oxidized chromenoquinoline derivatives show enhanced cytotoxicity in cancer cell lines .
Methyl Group Steric Effects :
- A methyl group at position 3 (target compound) creates steric bulk that may hinder enzyme binding in biological systems. In contrast, methyl at position 5 (e.g., 2-chloro-5-methyl-4-nitro-pyridine 1-oxide) allows better substrate access .
Methoxy vs. Nitro :
- Methoxy-substituted derivatives (e.g., 4-methoxypyridine 1-oxide) are less electron-deficient, making them better ligands in coordination chemistry .
Biological Activity
Pyridine derivatives, including 2-iodo-3-methyl-4-nitro-pyridine 1-oxide, have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHINO
Molecular Weight: 236.99 g/mol
The compound features a pyridine ring substituted with iodine and nitro groups, which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that various nitropyridine derivatives exhibit antimicrobial activity. A study on related compounds demonstrated that nitro groups can enhance the lipophilicity and membrane permeability of pyridine derivatives, leading to improved antibacterial effects against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organism | IC50 (µM) |
|---|---|---|---|
| 2-Iodo-3-methyl-4-nitro-pyridine 1-oxide | Moderate | E. coli | 25 |
| Related nitropyridine | High | Staphylococcus aureus | 10 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of pyridine derivatives have been explored extensively. A notable study demonstrated that compounds with similar structures to 2-iodo-3-methyl-4-nitro-pyridine 1-oxide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |
Enzyme Inhibition
Pyridine derivatives are also known to act as enzyme inhibitors. The inhibition of specific enzymes such as fibroblast growth factor receptors (FGFRs) has been linked to the anticancer properties of these compounds. For instance, related pyridine derivatives have shown potent inhibition against FGFRs, which play crucial roles in tumor growth and metastasis .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several nitropyridines, including 2-iodo-3-methyl-4-nitro-pyridine 1-oxide. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µM against E. coli, showcasing its potential as an antimicrobial agent .
- Case Study on Cytotoxicity : In a comparative analysis of various pyridine derivatives, 2-iodo-3-methyl-4-nitro-pyridine 1-oxide was found to be particularly effective against MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential for cancer therapy .
Q & A
Q. How can the biological activity of 2-iodo-3-methyl-4-nitro-pyridine 1-oxide derivatives be assessed for medicinal applications?
- Methodological Answer : Structural analogs (e.g., Omeprazole derivatives) suggest potential as kinase inhibitors or antimicrobial agents. Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) and QSAR modeling to link substituent effects (iodo’s lipophilicity, nitro’s electron withdrawal) to activity. Collaborate with crystallography to study target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
